molecular formula C7H6N2O4 B3058119 5-Nitrosalicylaldoxime CAS No. 87974-50-3

5-Nitrosalicylaldoxime

Cat. No. B3058119
CAS RN: 87974-50-3
M. Wt: 182.13
InChI Key: DVBKBUGAIYQNOE-XBXARRHUSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 5-Nitrosalicylaldoxime, there are related compounds that have been synthesized. For instance, 5-nonylsalicylaldoxime, a strong copper extractor, has been synthesized and studied . Another related compound, 5-nitropiperidin-2-one, was synthesized in a four-component one-pot reaction combining an enantioselective organocatalytic Michael addition .

Scientific Research Applications

Biomedicine

Application Summary

5-Nitrosalicylaldoxime derivatives are explored as inhibitors of cyclin-dependent kinase 2 (CDK2), which are crucial for anticancer therapy .

Methods of Application

The research utilizes ADMET (absorption, distribution, metabolism, excretion, toxicity) methods to assess the physicochemical parameters of these inhibitors .

Results and Outcomes

The substances showed good oral absorption, membrane permeability, and bioavailability. No critical hazards were identified in terms of toxicity, indicating potential for pharmaceutical use .

Materials Science

Application Summary

5-Nitrosalicylaldoxime is involved in the synthesis of high nitrogen energetic compounds with good oxygen balance, which are significant in materials science .

Methods of Application

The synthesis and characterization involve complex chemical reactions and analytical techniques like FTIR and NMR to determine the structure and properties of the compounds .

Results and Outcomes

The synthesized compounds exhibit desirable characteristics for applications in energetic materials, with detailed analysis confirming their stability and performance .

Environmental Science

Application Summary

In environmental science, nanozymes mimicking the function of enzymes are being developed for pollutant detection and treatment, with 5-Nitrosalicylaldoxime playing a role in their structure .

Methods of Application

Nanozymes are engineered to possess catalytic activities similar to natural enzymes, with a focus on stability and multifunctionality for environmental applications .

Results and Outcomes

These nanozymes have shown promise in sensing and eliminating environmental pollutants, including toxic ions and organic contaminants .

Analytical Chemistry

Application Summary

5-Nitrosalicylaldoxime compounds are utilized in analytical chemistry for the detection and quantification of various analytes, contributing to advancements in industrial processes .

Methods of Application

The compounds are used in conjunction with modern analytical technologies to provide quantitative information about different substances .

Results and Outcomes

The application of these compounds in analytical chemistry has led to improved accuracy and sensitivity in the analysis of industrial and technological materials .

Pharmacology

Application Summary

5-Nitrosalicylaldoxime derivatives are studied for their pharmacological effects, particularly in the context of cancer chemotherapy and as radiosensitizers .

Methods of Application

The pharmacological and toxicological properties of these derivatives are assessed through clinical trials and laboratory experiments .

Results and Outcomes

The studies have provided insights into the mechanism of drug action and potential therapeutic applications, with a focus on antiprotozoal activity .

Biochemistry

Application Summary

5-Nitrosalicylaldoxime-based ionic liquids are researched for non-destructive separation of proteins and heavy metals, which is crucial in biochemistry for food safety .

Methods of Application

The structure of these ionic liquids is confirmed through various spectroscopic methods, and their interaction with proteins and metals is studied .

Results and Outcomes

The ionic liquids have demonstrated the ability to effectively remove heavy metals from proteins without altering the protein’s structure, offering a strategy for heavy metal extraction from proteins .

Safety And Hazards

The safety data sheet for a related compound, 5-nonylsalicylaldoxime, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBKBUGAIYQNOE-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252819
Record name Benzaldehyde, 2-hydroxy-5-nitro-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrosalicylaldoxime

CAS RN

87974-50-3, 1595-15-9
Record name Benzaldehyde, 2-hydroxy-5-nitro-, oxime, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87974-50-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-hydroxy-5-nitro-, oxime
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitrosalicylaldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45457
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-hydroxy-5-nitro-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2-hydroxy-5-nitro-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-5-nitrobenzaldehyde (2.10 g, 12.6 mmol) in pyridine (31.0 mL) and EtOH (5.0 mL) was added hydroxylamine hydrochloride (1.75 g, 25.2 mmol). After stirring at 20° C. for 10 h, the mixture was diluted with CH2Cl2 (125 mL) and washed with water (4×70 mL) and brine (50 mL). The organic layer was dried (Na2SO4) and evaporated. The residue was triturated with EtOH and filtered. The resulting solid was rinsed with ether and dried under vacuum to obtain the title compound (1.86 g, 81% yield) as a yellowish solid: MS (electrospray, +ions) m/z 183 (M+H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Burger, I Egyed - Journal of Inorganic and Nuclear Chemistry, 1965 - Elsevier
… investigations was: the determination of the constitution and stability of the complexes of salicylaldoxime, 5-methylsalicylaldoxime, 5-chlorosalicylaldoxime, and 5-nitrosalicylaldoxime …
Number of citations: 61 www.sciencedirect.com
CC Black - Biochimica et Biophysica Acta (BBA)-Biophysics …, 1965 - Elsevier
… Similar experimental results were obtained in the presence of 5-nitrosalicylaldehyde, 3-nitrosalicylic acid, 5-nitrosalicylic acid, 5-nitrosalicylaldoxime, and 3,5-dinitrosalicylaldehyde …
Number of citations: 4 www.sciencedirect.com
MAW Bryson - 1984 - commons.ru.ac.za
This work constitutes a fundamental study of the interaction between chelating reagents and oxide minerals. The adsorption mechanisms have been elucidated for most of the systems …
Number of citations: 3 commons.ru.ac.za
E Kolehmainen, R Gawinecki… - Magnetic resonance …, 1997 - Wiley Online Library
… 1H,13C HMQC correlation map with z-gradient selection of 5-nitrosalicylaldoxime (1) in … 1H,15N HMBC correlation map with z-gradient selection of 5-nitrosalicylaldoxime (1) in …
JF Flagg, NH Furman - Industrial & Engineering Chemistry …, 1940 - ACS Publications
SALICYLALDOXIME was proposed by Ephraim (4) as a reagent for the gravimetric estimation of copper. Several important papers appeared subsequently (1, 8,, 6, 14, IS) dealing with …
Number of citations: 45 pubs.acs.org
DR Beuerman - 1971 - search.proquest.com
It is often necessary to separate the chemical components in a system before a quantitative analysis can be carried out. The purpose of the separation is to isolate the desired com-…
Number of citations: 1 search.proquest.com
S Fletcher - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
… Rewardingly, this was found to be the case, as illustrated by the reaction of 5-nitrosalicylaldoxime (17) in Scheme 6 to generate 5-nitrosalicylonitrile (19) via the 1,2-benzisoxazole 18. …
Number of citations: 272 pubs.rsc.org
BH Mehta, YA SWAR - Journal of the Indian Chemical …, 2002 - Indian Chemical Society
Number of citations: 0
A Syamal - JOURNAL OF THE INDIAN …, 2004 - … RD ATTN: DR INDRAJIT KAR/EXEC …
Number of citations: 0
AS DI, L ERDEY, K POLINSZKY, G SCHAY… - Acta …, 1965 - Akadémiai Kiadó
Number of citations: 0

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